molecular formula C17H24BNO4 B7958056 N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958056
M. Wt: 317.2 g/mol
InChI Key: OKTRSEACYDJYDX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C17H24BNO4. This compound is notable for its inclusion of a boronic ester group, which is a key functional group in many organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki–Miyaura coupling involves the following steps:

Biological Activity

N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2411028-83-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17_{17}H24_{24}BNO4_{4}
Molecular Weight317.19 g/mol
CAS Number2411028-83-4
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has been validated as a target for anti-malarial therapies .

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. A study evaluated its effects on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:

Cell LineIC50_{50} (μM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

These findings suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, highlighting its potential as an antitumor agent while also indicating necessary optimizations to reduce toxicity to normal cells .

Enzymatic Inhibition

The compound's inhibition profile was further characterized through enzymatic assays. It was found to exhibit potent reversible inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4 with an IC50_{50} of 0.34 μM . This inhibition could lead to significant drug-drug interactions and necessitates caution in therapeutic applications.

Case Studies

  • Case Study on Antiviral Activity : A related study explored the antiviral potential of similar compounds against hepatitis C virus (HCV). The results indicated that modifications in the chemical structure could enhance potency against the NS5B polymerase target .
  • Toxicity Assessment : In assessing the toxicity profile of this compound, it was noted that while it showed promising activity against cancer cell lines, it also affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to minimize cytotoxic effects on healthy tissues .

Properties

IUPAC Name

N-cyclopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-6-9-13(14(10-11)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTRSEACYDJYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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